2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Overview
Description
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is chemically similar to carbamate esters .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is 1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Carbamates, which 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is chemically similar to, are known to be more reactive than amides . They can form polymers such as polyurethane resins and are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical And Chemical Properties Analysis
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde has a density of 1.103g/cm3 . It has a boiling point of 278.4ºC at 760 mmHg . The melting point is 81ºC . The flash point is 121.8ºC .Scientific Research Applications
Chemical Synthesis
This compound, with the CAS Number: 38002-88-9 and Molecular Weight: 176.22, is used in various chemical synthesis processes . Its linear formula is C11H12O2 .
Material Science
In the field of material science, this compound could be used in the development of new materials, given its unique chemical structure .
Chromatography
Chromatography, a laboratory technique for the separation of a mixture, might also find use for this compound. It could be used as a standard or a target compound to be separated from a complex mixture .
Anticancer Research
Some substituted benzofurans have shown significant anticancer activities . While it’s not specified if 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is one of these compounds, it’s possible that it could have similar properties due to its structural similarity.
Safety and Hazards
This compound may cause eye and skin irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled. In case of contact with eyes, flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid. In case of skin contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid .
properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKYVFOYQUSRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383693 | |
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
CAS RN |
38002-88-9 | |
Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofurancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38002-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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